2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

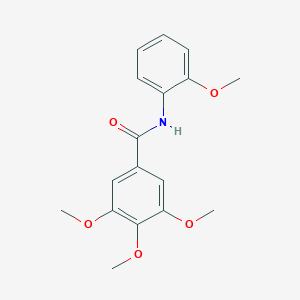

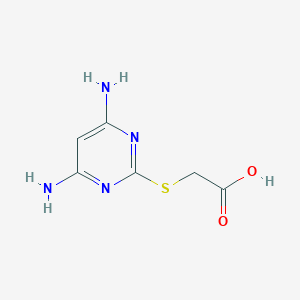

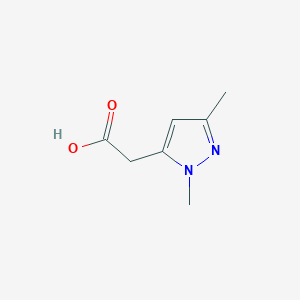

“2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is a chemical compound with the molecular formula C6H8N4O2S .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, reactions of commercially available 3-/4-substituted anilines with 2-bromoacetic acid in the presence of 1-hydroxybenzotriazole (HOBT), 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), and N,N-diisopropylethylamine (DIPEA), produced the condensation products .Molecular Structure Analysis

The molecular weight of “2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is 200.22 g/mol . The InChI code for this compound is 1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 140 Ų and a rotatable bond count of 3 . It has a complexity of 182 as computed by Cactvs 3.4.8.18 .Scientific Research Applications

- Application : The compound is used in the synthesis of heterocyclic molecules which are of interest in medicinal chemistry research . Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, antiviral, etc .

- Methods : The synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives were studied . X-ray diffraction intensity data were collected at room temperature (293K) on a Brukeraxs SMART APEXII single crystal X-ray diffractometer equipped with graphite monochromatic Mo Kα (λ=0.71073 Å) radiation and CCD detector .

- Results : The study presents the synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives .

- Application : The compound is studied as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation .

- Methods : Quantitative structure–activity relationship (QSAR) was performed. For modeling two methods of multiple linear regression (MLR) and nonlinear regression of support vector machine (SVR) were used . In the next step, using molecular docking and molecular dynamic simulation methods, the interaction between phenyl acetamide derivatives and the sirtuin 2 protein was investigated .

- Results : In the SVR model, the best results were obtained using the radial Gaussian kernel function (RBF) with R²train = 0.978 and R²test = 0.990 . The results of molecular dynamic simulation show that phenyl acetamide compounds form stable complex with the sirtuin 2 protein .

- Application : 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives have shown to possess significant anti-proliferation properties against breast cancer cell lines .

- Methods : The study involves the synthesis of 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives .

- Results : These derivatives have shown significant inhibitory activity against influenza viruses .

Pharmaceutical Sciences and Crystallography

Cancer Treatment Research

Cancer Chemotherapeutics

- Application : The compound is used in the synthesis of dihydrofolate reductase inhibitor drugs used to treat parasitic diseases (pyrimethamine, trimetrexate) and bacterial infections (iclaprim, trimethoprim) .

- Methods : The synthesis of 2,4-diaminopyrimidine derivatives is involved in the production of these drugs .

- Results : These drugs have shown significant inhibitory activity against various parasites and bacteria .

Treatment of Parasitic Diseases and Bacterial Infections

Anticancer Agents

properties

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 |

Source

|

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid | |

CAS RN |

6638-40-0 |

Source

|

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)

![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)